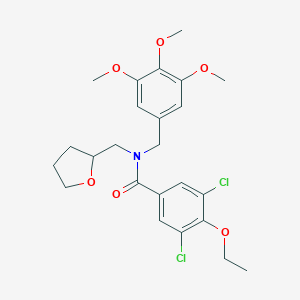
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been explored.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide involves its inhibition of certain enzymes, such as PKC and CDK5. PKC is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and function. By inhibiting these enzymes, this compound may have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments include its potential therapeutic effects in certain diseases and its inhibitory effects on certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide. One future direction is to further explore its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another future direction is to study its safety and efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its mechanism of action and to identify potential targets for this compound.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been achieved using different methods. One method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Applications De Recherche Scientifique
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes. This compound has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
Nom du produit |
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide |
|---|---|
Formule moléculaire |
C24H29Cl2NO6 |
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
3,5-dichloro-4-ethoxy-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H29Cl2NO6/c1-5-32-22-18(25)11-16(12-19(22)26)24(28)27(14-17-7-6-8-33-17)13-15-9-20(29-2)23(31-4)21(10-15)30-3/h9-12,17H,5-8,13-14H2,1-4H3 |
Clé InChI |
CDIHMNHFQYQDLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)










![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)